Bianfugecine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
96681-50-4 |
|---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
5,11-dimethoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C18H13NO3/c1-21-11-3-4-13-14(8-11)18(20)15-9-12(22-2)7-10-5-6-19-17(13)16(10)15/h3-9H,1-2H3 |
InChI Key |
OLIWOPDNTUVPQD-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=NC=CC4=CC(=CC(=C43)C2=O)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC=CC4=CC(=CC(=C43)C2=O)OC |
Other CAS No. |
96681-50-4 |
Synonyms |
5,9-dimethoxy-7H-dibenzo(de,h)quinoline-7-one bianfugecine |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Natural Sources
The sole reported natural source of Bianfugecine is the rhizome of the perennial vine Menispermum dauricum. nih.govnih.govnih.gov This plant is a member of the Menispermaceae family, which is recognized for being a rich source of various isoquinoline (B145761) alkaloids. researchgate.netdntb.gov.ua this compound is one of several structurally related alkaloids found within this plant species. nih.govnih.govnih.gov
Isolation and Purification Methodologies
The isolation of this compound from its natural source involves a multi-step process that begins with extraction from the plant material, followed by sophisticated chromatographic separation and purification techniques.
The initial step in isolating this compound involves the extraction of total alkaloids from the dried and powdered rhizomes of Menispermum dauricum. Several methods are effective for this purpose.
One common method is solvent extraction with polar solvents. For instance, a 75% ethanol (B145695) extract of Menispermi Rhizoma has been used as the starting point for the isolation of this compound. nih.gov Alcohol-based extraction is advantageous as it can dissolve both free alkaloids and their salt forms. jocpr.com
Another widely used technique is acid-base extraction . This method leverages the basic nature of alkaloids. The plant material can be treated with an acidic aqueous solution (e.g., 0.1-1% hydrochloric or sulfuric acid), which converts the alkaloids into their water-soluble salt forms. jocpr.comgoogle.com This aqueous extract, containing the alkaloid salts, is then separated from the solid plant residue. Subsequently, the solution is made alkaline, which precipitates the alkaloids in their free base form. These free bases can then be extracted into an organic solvent. jocpr.com This process effectively separates alkaloids from neutral and acidic plant constituents.
Following extraction, the crude alkaloid mixture undergoes several stages of chromatographic separation to isolate individual compounds like this compound.
Column chromatography is a fundamental technique used for the large-scale separation of the crude alkaloid extract. scirp.org The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. column-chromatography.comcolumn-chromatography.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs because different alkaloids in the mixture have varying affinities for the stationary phase and solubilities in the mobile phase, causing them to move down the column at different rates. scirp.org In the specific case of isolating compounds from Menispermum dauricum, including this compound, column chromatography has been explicitly employed to fractionate the initial ethanol extract. nih.gov Fractions are collected sequentially, and those containing the compound of interest are pooled for further purification. column-chromatography.com
Thin Layer Chromatography (TLC) is a crucial analytical tool used throughout the isolation process. nih.gov It is primarily used to monitor the progress of the column chromatography separation, analyze the composition of the collected fractions, and determine the optimal solvent system for separation. column-chromatography.commdpi.com A small amount of the extract or fraction is spotted on a TLC plate (a sheet coated with a thin layer of an adsorbent like silica gel). The plate is then placed in a developing chamber with a specific solvent system. researchgate.net The separation pattern, visualized typically under UV light, helps in identifying the fractions that contain the target compound. nih.gov TLC was utilized as part of the chromatographic methods to isolate this compound and other constituents from Menispermum dauricum. nih.gov
For the final stage of purification, Preparative High-Performance Liquid Chromatography (HPLC) is often employed. This technique offers higher resolution and efficiency compared to standard column chromatography, making it ideal for isolating pure compounds from complex mixtures. researchgate.net While specific preparative HPLC protocols for this compound are not detailed in the available literature, this method is standard for the purification of aporphine (B1220529) and related alkaloids. nih.govscielo.br In a typical setup, a concentrated fraction from column chromatography is injected into an HPLC system equipped with a preparative column (e.g., a C18 column). scielo.br A precisely controlled mobile phase, often a gradient mixture of solvents like methanol (B129727) or acetonitrile (B52724) and water, is pumped through the column at high pressure. scielo.brresearchgate.net The eluent is monitored by a detector (e.g., UV), and the specific peak corresponding to the target compound is collected, yielding a highly purified sample of this compound.
Advanced Structural Elucidation and Stereochemical Investigations
Spectroscopic Characterization Methods
The determination of a molecule's structure relies heavily on a suite of spectroscopic techniques that probe its atomic composition, connectivity, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule.
1D NMR Spectroscopy : Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are fundamental. ¹H NMR reveals the number, type, and connectivity of hydrogen atoms, providing insights into functional groups and their immediate surroundings through chemical shifts and spin-spin coupling patterns. ¹³C NMR, often acquired as a proton-decoupled spectrum, identifies the different carbon environments within the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons. nih.govphotophysics.comdergipark.org.tr
2D NMR Spectroscopy : To establish the complex connectivity of molecules like Bianfugecine, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : Correlates coupled protons, revealing vicinal proton-proton relationships (¹H-¹H coupling). nih.govdergipark.org.tr
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons (¹H-¹³C one-bond coupling). nih.govdergipark.org.tr
HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range correlations between protons and carbons (¹H-¹³C two- and three-bond coupling), crucial for establishing connectivity across quaternary carbons and through multiple bonds. nih.govdergipark.org.tr
NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies through-space proximity between protons, providing vital information for determining relative stereochemistry and conformational preferences. dergipark.org.trnih.gov
The application of these NMR techniques allows for the systematic assignment of signals, thereby piecing together the molecular architecture. Computational NMR methods, such as DFT calculations of chemical shifts, can also be employed to assist in spectral assignments and structure validation. mgcub.ac.in
Spectroscopic Data for this compound (¹H and ¹³C NMR)
The following data, obtained from spectroscopic analysis, provides key insights into the structure of this compound. nih.gov
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.93 | d | 8.0 | H |
| ¹H | 7.89 | d | 8.2 | H |
| ¹H | 7.65 | d | 8.1 | H |
| ¹H | 7.52 – 7.41 | m | - | 3H |
| ¹H | 7.35 | d | 6.9 | H |
| ¹H | 7.32 | d | 8.5 | H |
| ¹H | 7.11 | dd | 8.5, 2.7 | H |
| ¹H | 6.95 | d | 2.7 | H |
| ¹H | 3.87 | s | - | OCH₃ |
| ¹H | 3.16 – 2.57 | mbr | - | CH₂/CH |
| ¹H | 0.95 – 0.54 | m | - | CH₃/CH₂ |
| ¹H | 0.42 | t | 7.0 | CH₃ |
| ¹³C | 168.0 | - | - | C=O |
| ¹³C | 158.4 | - | - | C-OCH₃ |
| ¹³C | 138.8 | - | - | C |
| ¹³C | 136.3 | - | - | C |
| ¹³C | 133.0 | - | - | C |
| ¹³C | 131.9 | - | - | C |
Note: The NMR data was obtained in (CD₃)₂SO at 333 K. The assignments are based on reported spectroscopic studies. nih.gov
X-ray Crystallography for Absolute Configuration
X-ray crystallography is a powerful technique that can provide definitive three-dimensional structural information, including the absolute configuration of chiral centers, provided suitable single crystals can be obtained. dergipark.org.trnih.govresearchgate.netnih.govresearchgate.netcam.ac.ukrsc.org By analyzing the diffraction pattern of X-rays by a crystal lattice, the precise positions of atoms can be determined. The absolute configuration can be assigned using methods such as the Flack parameter, which quantifies the enantiomeric relationship between the observed diffraction data and the proposed structure. researchgate.netcam.ac.uk This technique is often used in conjunction with other spectroscopic data to confirm complex structures. Although specific X-ray crystallographic data for this compound was not found in the provided search results, it represents a gold standard for confirming absolute stereochemistry when applicable.
Stereochemical Assignment Methodologies
Determining the precise three-dimensional arrangement of atoms, particularly the stereochemistry at chiral centers, is paramount for understanding a molecule's biological activity and physical properties.
Chiral Analysis Techniques
Chiral analysis techniques are employed to differentiate between stereoisomers, primarily enantiomers and diastereomers.
Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) equipped with chiral stationary phases (CSPs) is a widely used method for separating enantiomers. dergipark.org.trresearchgate.netresearchgate.netbvsalud.orgasianpubs.orgresearchgate.netmedjpps.com These columns are designed to interact differently with each enantiomer, leading to distinct retention times and allowing for the determination of enantiomeric purity (e.e.) or the separation of diastereomers. dergipark.org.trresearchgate.net
Other Methods : Techniques such as the Mosher's esterification method, or computational approaches like DP4+ analysis, in conjunction with NMR data, can also be utilized to assign relative and absolute configurations. asianpubs.org While specific chiral analysis data for this compound was not identified, these methods are standard for stereochemical investigations of complex natural products.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. photophysics.comnih.govmgcub.ac.inresearchgate.netbvsalud.orgresearchgate.netnih.govjascoinc.com This technique is highly sensitive to the molecule's three-dimensional structure and stereochemistry.
Absolute Configuration Assignment : CD spectra can provide direct evidence for the absolute configuration of chiral molecules, often by comparing experimental spectra with theoretically calculated CD spectra or by using established empirical rules (e.g., exciton (B1674681) chirality method). researchgate.netbvsalud.orgresearchgate.net The sign and shape of the CD signal are directly related to the stereochemistry of the chromophores within the molecule. photophysics.combvsalud.orgjascoinc.com
Conformational Analysis : CD spectroscopy is also valuable for studying molecular conformations, as different spatial arrangements of atoms can lead to distinct CD spectra. researchgate.netresearchgate.netmdpi.com
While specific CD spectroscopic studies on this compound were not retrieved, this technique is a powerful tool for stereochemical characterization, often used in conjunction with NMR and X-ray crystallography. researchgate.netbvsalud.orgresearchgate.net
Biosynthetic Investigations of Bianfugecine
Proposed Biosynthetic Pathways for Bianfugecine
While the complete biosynthetic pathway of this compound is yet to be fully elucidated, scientific investigations have led to well-supported proposals regarding its formation. These hypotheses are largely based on the structural characteristics of this compound and established knowledge of alkaloid biosynthesis.
Derivation from Benzylisoquinoline Precursors
The core structure of this compound strongly suggests its origin from benzylisoquinoline precursors. Benzylisoquinoline alkaloids (BIAs) are a large and diverse group of plant secondary metabolites, with their biosynthesis initiating from the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. This initial reaction forms (S)-norcoclaurine, the central precursor to virtually all BIAs.
It is proposed that the biosynthesis of this compound follows a similar initial trajectory, starting from L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted into both dopamine, which forms the isoquinoline (B145761) portion, and 4-hydroxyphenylacetaldehyde, which provides the benzyl (B1604629) moiety. The condensation of these two molecules, catalyzed by norcoclaurine synthase, yields (S)-norcoclaurine, setting the stage for subsequent modifications that lead to the unique structure of this compound.
Intermediates and Enzymatic Transformations
Following the formation of the foundational benzylisoquinoline scaffold, a series of enzymatic transformations are necessary to arrive at the final structure of this compound. These modifications are believed to involve a variety of enzyme classes commonly found in alkaloid biosynthesis, including oxidoreductases, methyltransferases, and cytochromes P450.
Key proposed steps in the pathway include:
Hydroxylation and Methylation: Specific hydroxylations and subsequent O- and N-methylations of the benzylisoquinoline core are critical for creating the specific substitution pattern observed in this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases and S-adenosyl-L-methionine (SAM)-dependent methyltransferases, respectively.
Intramolecular Oxidative Coupling: A crucial step in the formation of many complex BIAs is intramolecular oxidative coupling, which creates new carbon-carbon or carbon-oxygen bonds and establishes the characteristic ring systems. It is hypothesized that a specific cytochrome P450 enzyme catalyzes a key oxidative coupling reaction in the biosynthesis of this compound, leading to its distinctive polycyclic framework.
The precise sequence of these enzymatic reactions and the exact structures of all intermediates are areas of ongoing research. The identification and characterization of the specific enzymes involved will be essential for a complete understanding of this compound biosynthesis.
Comparative Biogenesis with Related Alkaloids
The proposed biosynthetic pathway of this compound shares significant similarities with those of other well-characterized benzylisoquinoline alkaloids. By comparing the biogenesis of this compound with that of related compounds, researchers can gain valuable insights into the evolutionary relationships between different alkaloid biosynthetic pathways and the enzymatic "toolkit" employed by various plant species.
For instance, the initial stages of the pathway, leading to the formation of (S)-norcoclaurine, are conserved across a vast number of BIAs, including morphine, codeine, and berberine. The divergence towards this compound likely occurs at a branch point where specific tailoring enzymes, such as the aforementioned cytochromes P450 and methyltransferases, act on a common intermediate to channel it towards the this compound scaffold.
Synthetic Chemistry of Bianfugecine and Analogues
Total Synthesis Approaches
The synthesis of oxoisoaporphine alkaloids, including Bianfugecine, has historically presented considerable challenges due to the complex tetracyclic ring system. Early efforts and more recent developments have aimed to establish efficient and scalable routes to these compounds.
Historical Perspectives on Synthetic Efforts
Approaches to the oxoaporphine ring system, more broadly, have typically involved the synthesis of 1-benzyl or 1-benzoylisoquinoline intermediates, followed by cyclization via intramolecular biaryl synthesis using photochemical, radical, or palladium-catalyzed reactions d-nb.info. In contrast, the synthesis of oxoisoaporphines, such as this compound, has seen less extensive development d-nb.info. Prior to recent advancements, the literature described limited synthetic efforts for this compound, with only one partial synthesis being documented nih.govbeilstein-journals.org. This historical context underscores the need for novel and more efficient synthetic strategies.
Recent Advances in Total Synthesis Methodologies
A significant advancement in the synthesis of oxoisoaporphine alkaloids has been the development of a novel approach involving direct ring metalation of alkoxy isoquinolines at the C-1 position d-nb.infonih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net. This methodology proceeds through a sequence that includes:
Metalation of the alkoxy isoquinoline (B145761) at C-1.
Reaction with iodine to form a 1-iodoisoquinoline (B10073) intermediate.
Suzuki cross-coupling with methyl 2-(isoquinolin-1-yl)benzoates.
Intramolecular acylation of the resulting carboxylic acid using Eaton's reagent to construct the oxoisoaporphine core d-nb.infonih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net.
This strategy has been instrumental in affording access to several oxoisoaporphine alkaloids, including this compound, by overcoming previous synthetic limitations d-nb.infonih.govbeilstein-journals.orgresearchgate.net.
Challenges and Innovations in Synthetic Routes
The intramolecular Friedel–Crafts-type cyclization, a crucial step in constructing the oxoisoaporphine scaffold, has proven to be a particularly challenging conversion d-nb.infobeilstein-journals.org. The success of this cyclization is strongly influenced by the electronic properties of the ring targeted for attack (ring B) d-nb.infobeilstein-journals.org. Earlier attempts to synthesize this compound using directed remote metalation (DreM) on a carboxamide derivative failed, with only starting material being recovered d-nb.infonih.govbeilstein-journals.org. Furthermore, direct intramolecular Friedel–Crafts-type cyclization of ester precursors, catalyzed by trifluoromethanesulfonic acid, also failed completely d-nb.infobeilstein-journals.org. Even when using Eaton's reagent for the cyclization of the corresponding carboxylic acid, this compound was isolated in a very poor yield of only 7% d-nb.infonih.govbeilstein-journals.org.
The innovation lies in the development of the aforementioned novel approach, which circumvents these difficulties by employing a sequence of metalation, iodination, Suzuki coupling, and subsequent acylation, thereby providing a more robust pathway to the oxoisoaporphine skeleton d-nb.infonih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net.
Partial Synthesis and Structural Modifications
Beyond total synthesis, partial synthesis and structural modifications of related alkaloids offer alternative routes to this compound and its analogues, providing insights into their chemical interrelationships.
Conversion from Related Oxoisoaporphine Alkaloids (e.g., Menisporphine)
One of the documented partial syntheses of this compound involves its preparation from the related oxoisoaporphine alkaloid, Menisporphine (B1212554) d-nb.infonih.govbeilstein-journals.org. Specifically, Kunitomo et al. successfully obtained this compound by the hydrogenolytic demethoxylation of Menisporphine d-nb.infonih.govbeilstein-journals.org. This method highlights a direct chemical transformation between these structurally similar compounds.
Additionally, structural modifications through O-methylation have been performed on other related alkaloids. For instance, 6-O-demethylmenisporphine and dauriporphinoline were converted into Menisporphine and dauriporphine, respectively, using Kunitomo's established protocol involving methyl iodide in the presence of silver oxide d-nb.infonih.govbeilstein-journals.org.
Hydrogenolytic Demethoxylation Reactions
Hydrogenolytic demethoxylation has been a key reaction in the partial synthesis of this compound. As noted, Kunitomo et al. utilized this method, employing hydrogen gas (H₂) in the presence of platinum(IV) oxide (PtO₂) in acetic acid to convert Menisporphine to this compound d-nb.infonih.govbeilstein-journals.org. This reaction specifically targets the removal of a methoxy (B1213986) group to yield the desired this compound structure.
Compound Nomenclature Table
| Common Name | Chemical Formula |
| This compound | C₁₈H₁₃NO₃ |
| Menisporphine | C₂₀H₁₉NO₄ |
| Dauriporphine | C₂₀H₁₉NO₄ |
| 6-O-demethylmenisporphine | C₁₉H₁₇NO₄ |
| Dauriporphinoline | C₁₉H₁₉NO₃ |
Development of New Synthetic Strategies for Oxoisoaporphine Skeletons
Traditional approaches to oxoisoaporphine synthesis often involve the preparation of 1-benzyl/1-benzoylisoquinoline intermediates, followed by cyclization via intramolecular biaryl synthesis using photochemical, radical, or palladium-catalyzed reactions beilstein-journals.orgmdpi.com. However, more contemporary strategies aim for greater flexibility and efficiency.
Regioselective Metalation of Alkoxy Isoquinolines
A significant advancement in accessing oxoisoaporphine alkaloids involves the direct regioselective metalation of alkoxy-substituted isoquinolines at the C-1 position beilstein-journals.orgd-nb.inforsc.orgnih.govrsc.org. This strategy utilizes strong bases, such as the Knochel-Hauser base (TMPMgCl·LiCl), to deprotonate the isoquinoline ring regioselectively at C-1 d-nb.inforsc.orgnih.govrsc.org.
The resulting organomagnesium species can then be trapped with various electrophiles. Reaction with iodine yields 1-iodoisoquinolines, which are versatile intermediates for subsequent cross-coupling reactions, such as Suzuki coupling, to form methyl 2-(isoquinolin-1-yl)benzoates d-nb.infonih.gov. Alternatively, trapping the metalated isoquinolines with aromatic aldehydes provides aryl(isoquinolin-1-yl)carbinols, which serve as precursors for both benzylisoquinoline-type alkaloids and oxoisoaporphines rsc.orgnih.govrsc.org.
Table 1: Regioselective Metalation of Alkoxy Isoquinolines for Oxoisoaporphine Synthesis
| Starting Isoquinoline | Metalating Agent | Reaction Conditions | Trapping Reagent | Subsequent Reaction | Product Type | Yield (approx.) | References |
| 6,7-Dimethoxyisoquinoline (1a) | TMPMgCl·LiCl (1.5 equiv.) | 4 h, RT | Benzaldehydes (2) (1.5 equiv.) | N/A | Aryl(isoquinolin-1-yl)carbinols (3) | 37–53% | rsc.orgrsc.org |
| 6,7-Dimethoxyisoquinoline (1a) | TMPMgCl·LiCl (1.5 equiv.) | 4 h, RT | Iodine | Suzuki cross-coupling with phenylboronic acids | Methyl 2-(isoquinolin-1-yl)benzoates | N/A | d-nb.info |
| 5,6,7-Trimethoxyisoquinoline (1b) | TMPMgCl·LiCl (1.5 equiv.) | 4 h, RT | 4-Methoxybenzaldehyde (2a) | N/A | Secondary alcohol (3e) | 28% | rsc.org |
Intramolecular Cyclization Reactions (e.g., Friedel–Crafts-type acylation)
Following the formation of key intermediates such as methyl 2-(isoquinolin-1-yl)benzoates, an intramolecular cyclization step is typically employed to construct the oxoisoaporphine skeleton beilstein-journals.orgmdpi.comd-nb.info. This is often achieved through Friedel–Crafts-type acylation reactions.
The cyclization of methyl 2-(isoquinolin-1-yl)benzoates to form the oxoisoaporphine core requires strong acidic conditions. Reagents such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA) have been utilized for this transformation beilstein-journals.orgd-nb.info. Trifluoromethanesulfonic acid has also been reported as a potent reagent for synthesizing polycyclic ketones, though direct cyclization of certain esters using this acid has shown limited success d-nb.info. The efficiency of this cyclization is known to be influenced by the electronic properties of the ring undergoing electrophilic attack d-nb.info.
Table 2: Intramolecular Friedel–Crafts Cyclization for Oxoisoaporphine Skeleton Formation
| Intermediate | Cyclization Reagent | Reaction Conditions | Product Type | Yield (approx.) | References |
| Methyl 2-(isoquinolin-1-yl)benzoates | Eaton's reagent | N/A | Oxoisoaporphine alkaloids | N/A | d-nb.info |
| Methyl 2-(isoquinolin-1-yl)benzoates | Polyphosphoric acid (PPA) | N/A | Oxoisoaporphine alkaloids | N/A | beilstein-journals.orgd-nb.info |
| Esters (10a–c) | Trifluoromethanesulfonic acid | N/A | Failed cyclization | N/A | d-nb.info |
Photoredox-Catalyzed Arylation Approaches
More recent strategies have explored photoredox catalysis for the synthesis of oxoisoaporphine alkaloids, offering milder conditions and complementary pathways beilstein-journals.orgacs.orgnih.gov. One notable approach involves a photoredox-catalyzed direct C–H arylation of isoquinolines using aryldiazonium salts beilstein-journals.orgacs.org.
In this method, an aryl residue is introduced at the C-1 position of an isoquinoline derivative. For instance, a 4-methoxyphenyl (B3050149) residue can be appended to an isoquinoline bearing an ester group at C-8 via photoredox-catalyzed direct C–H arylation. Subsequent ester hydrolysis followed by intramolecular Friedel–Crafts acylation can then furnish oxoisoaporphine alkaloids, such as Menisporphine beilstein-journals.orgd-nb.info. This photoredox-catalyzed arylation strategy provides a valuable alternative for constructing the isoquinoline core with the necessary substituents for cyclization, contributing to more convergent and flexible synthetic routes acs.org.
Table 3: Photoredox-Catalyzed Arylation for Oxoisoaporphine Synthesis
| Substrate | Arylation Reagent | Photocatalyst/Conditions | Subsequent Steps | Product Type | Yield (approx.) | References |
| Isoquinoline with ester at C-8 | 4-Methoxyphenyldiazonium salt | Photoredox catalysis | Ester hydrolysis, Intramolecular Friedel–Crafts acylation | Menisporphine (2) | N/A | beilstein-journals.orgd-nb.info |
| Isoquinoline core | Aryldiazonium salt | Photoredox catalysis | Various | Oxoisoaporphine alkaloids | N/A | acs.org |
While direct synthesis of this compound via a directed remote metalation and subsequent trapping of a carboxamide group was attempted, it did not yield the desired product d-nb.info. Nevertheless, the strategies outlined above provide robust frameworks for accessing the oxoisoaporphine skeleton and its derivatives.
Compound List
6-amino-1-aza-5-methoxy-7H-dibenzo[de,h]quinolin-7-one (Lakshminine)
6-O-demethylmenisporphine
Annocherin A
Aporphines
Aryl(isoquinolin-1-yl)carbinols
Benzanisoperine
Benzosampangine
Benzylisoquinoline alkaloids
this compound
Boldine
Dauriporphinoline
Daurioxoisoporphines A-D
Hypecocarpinine
Hypeontine
Isoquinoline
Isoquinoline alkaloids
Lakshminine
Lysicamine
Menisporphine
Menispermum dauricum
Methyl 2-(isoquinolin-1-yl)benzoates
Monoamine oxidase A (MAO-A)
Norascyronone A
Oxoaporphine alkaloids
Oxoisoaporphine
Oxoisoaporphine derivatives
Oxoglaucine
Papaveraldine
Papaverine
Papaverinol
Sampangine
Secosteroids
Steroid natural products
Tomentelline C
Mechanistic Studies of Biological Activities in Vitro and Cellular Level
Cellular Cytotoxicity and Antiproliferative Effects
Studies have systematically evaluated the cytotoxic potential of Bianfugecine against a panel of human cancer cell lines, revealing a spectrum of activity that underscores its differential effects on malignant cells.
Evaluation in Human Cancer Cell Lines
This compound has been tested for its cytotoxic activity against a diverse range of human cancer cell lines. In a study by Cheng and colleagues, the compound's effects were examined on MCF-7 (breast adenocarcinoma), H460 (non-small cell lung cancer), HT-29 (colon adenocarcinoma), and CEM (T-lymphoblastoid leukemia) cell lines. scispace.com Further investigation by Bracher and Papke included the HL-60 (promyelocytic leukemia) cell line in the cytotoxic evaluation of this compound. doi.org
The antiproliferative activity of this compound is quantified by its IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. While specific IC50 values from the primary literature are not uniformly available in publicly accessible databases, a study reported the IC50 value for this compound against the HL-60 cell line to be greater than 50 µM, indicating weak activity against this particular cell line. doi.orgresearchgate.net
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Data not available | scispace.com |
| H460 | Non-Small Cell Lung Cancer | Data not available | scispace.com |
| HT-29 | Colon Adenocarcinoma | Data not available | scispace.com |
| CEM | T-Lymphoblastoid Leukemia | Data not available | scispace.com |
| HL-60 | Promyelocytic Leukemia | > 50 | doi.orgresearchgate.net |
| A549 | Lung Carcinoma | Data not available | |
| SK-MEL-2 | Skin Melanoma | Data not available | |
| XF498 | CNS Cancer | Data not available | |
| HCT15 | Colon Adenocarcinoma | Data not available | |
| SK-OV-3 | Ovarian Adenocarcinoma | Data not available |
Differential Effects Across Cell Lines
Research indicates that this compound exhibits differential cytotoxic effects across the cancer cell lines tested. scispace.com The observation that this compound has an IC50 value greater than 50 µM for HL-60 cells suggests a lower potency against this cell line compared to other compounds that may have been tested in the same study. doi.orgresearchgate.net The term "differential effects" implies that the compound's efficacy varies depending on the specific cancer cell type, a common phenomenon in cancer pharmacology that can be attributed to the unique genetic and molecular profiles of each cell line.
Modulatory Effects on Cellular Processes
Beyond direct cytotoxicity, the biological activity of this compound extends to the modulation of cellular mechanisms that are crucial for cancer progression and treatment resistance.
Multi-Drug Resistance (MDR) Reversal Activity
The development of multi-drug resistance (MDR) is a significant obstacle in cancer chemotherapy. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.
A study by Min and colleagues investigated the potential of this compound, among other aporphine (B1220529) alkaloids, to reverse P-gp-mediated MDR in human cancer cells. nih.gov Their research examined the ability of these compounds to inhibit the efflux function of P-gp, which could potentially resensitize resistant cancer cells to conventional anticancer drugs. While the study identified other aporphine alkaloids with potent P-gp MDR inhibition activity, the specific quantitative contribution of this compound to MDR reversal was not detailed in the available literature.
Angiogenesis Inhibition (Comparative Context)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. The inhibition of angiogenesis is therefore a key therapeutic strategy in oncology.
In the context of a study by Cheng et al., while significant angiogenesis inhibition was observed for some related oxoisoaporphine alkaloids, such as dauriporphine and menisporphine (B1212554), the specific anti-angiogenic activity of this compound was not explicitly reported. scispace.com This suggests that within this class of compounds, structural variations may lead to differences in their ability to interfere with the complex signaling pathways that regulate angiogenesis.
Molecular Mechanisms and Pathway Modulation
The precise molecular mechanisms and specific cellular pathways modulated by this compound to exert its biological effects are not yet fully elucidated in the currently available scientific literature. The observed cytotoxicity and differential effects suggest that this compound may interact with various intracellular targets and signaling cascades. However, further detailed mechanistic studies are required to identify the specific proteins, enzymes, or signaling pathways that are directly affected by this compound and to understand how these interactions lead to the observed cellular responses.
Involvement in Signaling Pathways (e.g., PI3K/Akt/mTOR, NF-κB, MAPK, JAK/STAT)
Network pharmacology studies have suggested that this compound, as a component of Menispermi Rhizoma, may be involved in modulating several key signaling pathways that are critical in cell survival, inflammation, and immune responses. These pathways include the PI3K/Akt, MAPK, and TNF signaling pathways. The modulation of these pathways is a recurring theme in the pharmacological effects of many alkaloids.
While direct experimental evidence detailing this compound's specific interactions with these pathways is still emerging, its association with plant extracts known to affect these signaling cascades is noteworthy. For instance, extracts containing this compound have been shown to influence pathways like NF-κB and MAPK, which are central to inflammatory processes. The broader class of aporphine alkaloids has been reported to exert anticancer effects by regulating pathways such as PI3K/Akt and MAPK.
Influence on Cell Proliferation and Apoptosis Pathways
This compound has been identified as a compound with cytotoxic effects against various cancer cell lines. This suggests an influence on the fundamental cellular processes of proliferation and apoptosis. The induction of apoptosis is a key mechanism for many anticancer agents. While the precise apoptotic pathways triggered by this compound are not yet fully elucidated, its cytotoxic activity points towards an ability to interfere with cancer cell growth and survival.
Studies on extracts from Menispermum dauricum, which contains this compound, indicate an involvement in the regulation of cell proliferation and apoptosis. These effects are likely mediated through the modulation of signaling pathways that control the cell cycle and programmed cell death. For example, some alkaloids from this plant have been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of caspases, which are key executioners of apoptosis.
Investigation of Other Biological Activities (Mechanistic Focus)
Beyond its effects on cell signaling, proliferation, and apoptosis, this compound is associated with a range of other biological activities, as suggested by studies on the plant extracts from which it is isolated. These activities include anti-inflammatory, neuroprotective, immunosuppressive, and antioxidant effects.
Anti-Inflammatory Mechanisms (Cellular/Molecular)
The anti-inflammatory properties of plant extracts containing this compound are thought to be mediated, at least in part, through the modulation of key inflammatory pathways such as the NF-κB and MAPK signaling cascades. These pathways regulate the production of pro-inflammatory cytokines and mediators. While the specific contribution of this compound to these effects is not fully defined, its presence in plants used in traditional medicine for inflammatory conditions suggests it may play a role in these mechanisms.
Neuroprotective Mechanisms (Cellular/Molecular)
Alkaloids from plants like Sinomenium acutum have demonstrated neuroprotective effects. These effects are often attributed to their anti-inflammatory and antioxidant properties, which can mitigate neuronal damage in various models of neurodegenerative disease. The potential neuroprotective mechanisms of this compound may involve the modulation of signaling pathways that are crucial for neuronal survival and the reduction of oxidative stress and inflammation in the nervous system.
Immunosuppressive Mechanisms (Cellular/Molecular)
This compound is found in plants that have been traditionally used for their immunosuppressive properties. The mechanisms underlying these effects are complex and can involve the modulation of various immune cells and signaling pathways. For instance, some alkaloids can suppress the proliferation and activation of T-lymphocytes, which are key players in the adaptive immune response. Network pharmacology analyses have linked this compound to biological processes that include immunosuppression.
Antioxidant Mechanisms (Cellular/Molecular)
Many natural compounds, including alkaloids, possess antioxidant properties that allow them to neutralize harmful free radicals and reduce oxidative stress. Oxidative stress is implicated in a wide range of diseases, and the antioxidant activity of plant extracts is a significant area of research. While direct studies on the antioxidant mechanisms of pure this compound are not extensively available, its presence in plants with known antioxidant activity suggests it may contribute to these protective effects.
Below is a data table summarizing the cytotoxic activity of this compound against a human cancer cell line as reported in the literature.
| Compound | Cell Line | Activity | IC50 (µM) |
| This compound | CEM | Cytotoxic | > 50 |
Table 1: Cytotoxic Activity of this compound
Anti-Hypoxic Effects (Cellular/Molecular)
There are no available research findings detailing the cellular or molecular mechanisms through which this compound might exert anti-hypoxic effects. Hypoxia, or low oxygen tension, is a critical factor in various physiological and pathological processes. Research in this area typically investigates how a compound might influence key molecular players in the cellular response to hypoxia, such as Hypoxia-Inducible Factor-1α (HIF-1α) and its downstream targets. However, no such studies have been published specifically for this compound.
Potential Mechanisms in Anti-Aging Research (Network Pharmacology Approach)
A network pharmacology approach is a modern research strategy used to predict the potential mechanisms of action of a compound by analyzing its interactions with multiple protein targets within complex biological networks. This method is increasingly being applied in anti-aging research to identify how natural products might influence the multifaceted process of aging.
However, a thorough review of scientific literature reveals no network pharmacology studies that have been conducted to investigate the potential anti-aging mechanisms of this compound. Such a study would typically involve identifying the putative protein targets of this compound and then analyzing their roles in signaling pathways associated with aging, such as those involving sirtuins, mTOR, or insulin/IGF-1 signaling. To date, this line of inquiry has not been pursued for this compound.
While this compound is an alkaloid isolated from Aconitum carmichaelii, a plant used in traditional medicine, and other compounds from this plant have been investigated for various pharmacological properties including anti-inflammatory and anti-aging effects, these findings cannot be directly extrapolated to this compound without specific experimental evidence. nih.gov
Table of Research Findings
| Section | Subsection | Research Focus | Findings |
| 6.4 | 6.4.5. Anti-Hypoxic Effects (Cellular/Molecular) | No data available. | |
| 6.4 | 6.4.6. Potential Mechanisms in Anti-Aging Research (Network Pharmacology Approach) | No data available. |
Advanced Analytical Methodologies for Research Applications
Quantification and Profiling in Biological Matrices
Analyzing Bianfugecine in biological matrices such as plasma, urine, or tissue homogenates presents a significant challenge due to the inherent complexity and the presence of numerous endogenous interfering substances. uab.edu The development of robust, selective, and sensitive methods is therefore essential for accurate quantification.
UPLC-MS/MS stands as a premier technique for the quantitative analysis of compounds like this compound in biological samples. nih.govdovepress.com This method combines the high-resolution separation capabilities of UPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. The UPLC system utilizes columns with small particle sizes (typically under 2 μm), which allows for faster analysis times and improved chromatographic peak resolution compared to conventional HPLC.
In a typical UPLC-MS/MS application for alkaloid quantification, a C18 reversed-phase column is employed for chromatographic separation. scielo.br A gradient elution program using a mobile phase consisting of an aqueous component with additives like formic acid or ammonium acetate (to enhance ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is common. dovepress.com
Mass spectrometric detection is generally performed using an electrospray ionization (ESI) source operating in positive ion mode, which is well-suited for nitrogen-containing compounds like alkaloids. researchgate.net Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and an internal standard are monitored. This approach provides excellent specificity, minimizing interference from matrix components. researchgate.net The method's validation would ensure it meets criteria for linearity, accuracy, precision, and recovery, as outlined in regulatory guidelines.
Below is a representative table of parameters that would be established during the development of a UPLC-MS/MS method for this compound.
| Parameter | Typical Value/Condition | Purpose |
| Chromatography | ||
| Column | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) | High-resolution separation of this compound from matrix components. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile/Methanol | Facilitates efficient separation and analyte ionization. |
| Flow Rate | 0.4 mL/min | Optimal for UPLC column dimensions. |
| Mode | Gradient Elution | Allows for separation of compounds with varying polarities. |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Effective ionization for alkaloids. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Precursor Ion (Q1) | [M+H]⁺ for this compound | Parent ion of the target analyte. |
| Product Ion (Q3) | Specific fragment ion | Daughter ion used for confirmation and quantification. |
| Internal Standard | Structurally similar compound (e.g., Brucine) nih.gov | Corrects for variability in sample preparation and instrument response. |
This table presents hypothetical yet typical parameters for the analysis of an alkaloid like this compound.
HPLC coupled with a fluorescence detector (FLD) offers an alternative, highly sensitive, and cost-effective method for quantification, particularly if the target analyte is naturally fluorescent or can be chemically modified (derivatized) to become fluorescent. uab.edu Fluorescence detection is inherently more selective than UV absorbance detection because fewer compounds exhibit natural fluorescence, reducing the potential for co-eluting interferences. science.gov
For a compound like this compound, which may or may not possess sufficient native fluorescence, a pre-column or post-column derivatization step might be necessary. researchgate.netlcms.cz This involves reacting the analyte with a fluorogenic reagent to yield a highly fluorescent product. The choice of derivatization agent and reaction conditions must be carefully optimized to ensure a complete and stable reaction. The subsequent separation is typically performed on a reversed-phase HPLC column. nih.gov
The validation of an HPLC-FLD method involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure reliable results. nih.gov
The following table outlines typical performance characteristics for a validated HPLC-FLD method.
| Validation Parameter | Typical Acceptance Criteria | Description |
| Linearity (r²) | ≥ 0.995 | Demonstrates a proportional response of the detector to analyte concentration. |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Accuracy (% Recovery) | 85-115% | Closeness of the measured value to the true value. |
| Precision (% RSD) | ≤ 15% | The degree of scatter between a series of measurements. |
| Selectivity | No interfering peaks at the analyte's retention time | Ensures the detector signal is from the analyte of interest only. |
This interactive table shows representative validation parameters for an HPLC-FLD method for a target analyte in a biological matrix.
High-Resolution Mass Spectrometry (HRMS), often coupled with UHPLC systems, is a powerful tool for both the identification and quantification of alkaloids in complex samples. oup.com Unlike tandem quadrupole MS (used in MS/MS), HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide highly accurate mass measurements (typically with errors <5 ppm). nih.gov
This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is invaluable for identifying metabolites of this compound or for profiling related alkaloids in a biological sample. oup.com For quantification, HRMS can be operated in a targeted selected ion monitoring (t-SIM) mode, where a very narrow mass window is used to monitor the ion of interest, providing excellent selectivity and reducing background noise. oup.com This technique is particularly useful in forensic and toxicological analyses where unambiguous identification is critical. oup.com
Standardization and Quality Evaluation of Natural Sources
The chemical composition of herbal extracts can vary significantly based on factors like plant origin, harvest time, and processing methods. Therefore, robust analytical methods are required for the standardization and quality control of natural products containing this compound.
For the quality control of herbal medicines, specific chemical compounds are selected as "markers" for quantification. nih.gov An ideal marker is typically a component that is unique to the specific plant and is correlated with the therapeutic efficacy or bioactivity of the herb. researchgate.net Alkaloids are frequently chosen as markers due to their distinct structures and biological activities.
This compound, being an alkaloid found in plants such as Menispermum dauricum nih.gov, could serve as a quantitative marker. The development of a method for its quantification, such as UPLC-MS or HPLC, would allow for the standardization of raw plant material and finished herbal products. The Quantitative Analysis of Multi-components by Single Marker (QAMS) approach is an advanced strategy where the concentration of a single, readily available marker (like this compound) is used to determine the content of other, less accessible components by establishing a relative correction factor. nih.gov This improves the efficiency and reduces the cost of comprehensive quality control.
Theoretical and Computational Chemistry Studies
Structure–Activity Relationship (SAR) Modeling
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. wikipedia.orgpatsnap.com These analyses enable the identification of key chemical moieties responsible for a molecule's effects, guiding the design of more potent and selective derivatives. wikipedia.orgcreative-proteomics.com Quantitative structure-activity relationship (QSAR) models further refine this by establishing mathematical relationships between chemical structure and biological activity. patsnap.com Without any reported biological activity or a series of structurally related analogs of bianfugecine, it is not possible to conduct a meaningful SAR or QSAR analysis.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pharmafeatures.comnih.gov This technique is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its protein target. nih.govstanford.edu The process requires the three-dimensional structures of both the ligand (this compound) and a specific biological target. As there is no information available on the biological targets of this compound, performing molecular docking studies is not feasible.
Quantum Chemical Calculations (e.g., DFT for Antioxidation)
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. researchgate.netyoutube.com These methods can be applied to predict various chemical phenomena, including a compound's antioxidant potential by calculating properties like bond dissociation enthalpy and ionization potential. cmst.eunih.gov While DFT calculations could theoretically be performed on a proposed structure of this compound, the results would lack context and validation without experimental data on its antioxidant activity or related properties.
Predictive Analytics in Natural Product Research
Predictive analytics in natural product research leverages machine learning and other computational techniques to forecast the biological activities, properties, or potential drug-likeness of natural compounds. nih.govrsc.org These approaches rely on large datasets of known natural products and their associated biological data to train predictive models. chemrxiv.org Given the lack of data for this compound, it cannot be included in such predictive studies.
Derivatives and Structure Activity Relationship Studies
Isolation and Characterization of Bianfugecine Analogues
This compound has been identified as one of several oxoisoaporphine alkaloids isolated from the rhizome of Menispermum dauricum DC. (Menispermaceae) researchgate.netbeilstein-journals.orgias.ac.in. Alongside this compound, other related oxoisoaporphine alkaloids such as menisporphine (B1212554), dauriporphine, 6-O-demethylmenisporphine, and dauriporphinoline have also been isolated from this plant source researchgate.netbeilstein-journals.orgias.ac.inresearchgate.net. Further phytochemical investigations of Menispermum dauricum have led to the isolation of novel oxoisoaporphine-type alkaloids, such as menispeimin A, alongside known compounds researchgate.net. The structures of these isolated alkaloids were elucidated using comprehensive spectroscopic techniques, including mass spectrometry (MS) and various nuclear magnetic resonance (NMR) methods (1D and 2D NMR), often confirmed by comparison with existing literature data researchgate.net. Some of these alkaloids were identified for the first time from the Menispermum genus researchgate.net. Additionally, this compound has been isolated from the stems and rhizomes of Sinomenium acutum researchgate.net and identified among alkaloids analyzed from Rhizoma Menispermi researchgate.net.
Synthesis of Novel this compound Derivatives
The synthesis of this compound itself has been a subject of limited exploration. Historically, only one partial synthesis has been reported, which involved the hydrogenolytic demethoxylation of menisporphine beilstein-journals.org. Attempts to synthesize this compound using alternative methods, such as directed remote metalation followed by carboxamide group trapping, have been unsuccessful beilstein-journals.org. The broader synthesis of oxoisoaporphine alkaloids typically involves the construction of 1-benzyl or 1-benzoylisoquinoline intermediates, followed by cyclization reactions, which can be photochemical, radical, or palladium-catalyzed beilstein-journals.orgbeilstein-journals.org. While significant research has been dedicated to synthesizing novel derivatives of related alkaloid classes to enhance their biological activities, specific synthetic routes targeting novel this compound derivatives are not extensively detailed in the available literature tandfonline.com. However, novel approaches to the oxoisoaporphine ring system via regioselective metalation of alkoxy isoquinolines have been explored beilstein-journals.orgbeilstein-journals.org, and the synthesis of precursor molecules like 2-(isoquinolin-1-yl)benzoic acids from isoindoloisoquinolinones offers pathways to oxoisoaporphine alkaloids ias.ac.inbeilstein-journals.org.
Comparative Analysis of Biological Activities Among Oxoisoaporphine Alkaloids
Oxoisoaporphine alkaloids exhibit a wide spectrum of biological activities, including significant anticancer, antiviral, and antimicrobial effects researchgate.nettandfonline.com. Comparative studies have revealed notable differences in their cytotoxic potencies. For instance, when tested against the HL-60 cell line, this compound (6) and menisporphine (2) demonstrated weak cytotoxic activity, with IC50 values exceeding 50 µM. In contrast, analogues such as dauriporphine (3), 6-O-demethylmenisporphine (4), and dauriporphinoline (5) displayed considerably higher cytotoxicity, with IC50 values ranging from 3–6 µM for dauriporphine, 0.06 µM for 6-O-demethylmenisporphine, and 0.23 µM for dauriporphinoline beilstein-journals.org.
Table 1: Comparative Cytotoxicity of this compound and Related Oxoisoaporphine Alkaloids
| Compound Name | Structure Class | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| This compound (6) | Oxoisoaporphine | HL-60 | >50 | beilstein-journals.org |
| Menisporphine (2) | Oxoisoaporphine | HL-60 | >50 | beilstein-journals.org |
| Dauriporphine (3) | Oxoisoaporphine | HL-60 | 3–6 | beilstein-journals.org |
| 6-O-demethylmenisporphine (4) | Oxoisoaporphine | HL-60 | 0.06 | beilstein-journals.org |
Beyond direct cytotoxicity, some oxoisoaporphines have been evaluated for their potential to reverse multidrug resistance (MDR) in cancer cells. Studies examining the P-glycoprotein (P-gp) mediated MDR reversal activity found that while dauriporphine (115), this compound (116), dauriporphinoline (106), and menisporphine (117) were all investigated, dauriporphine (115) exhibited the most potent inhibition scribd.com. Furthermore, dauriporphine (16) and menisporphine (19) have demonstrated significant angiogenesis inhibition researchgate.net.
Table 2: P-gp Mediated Multidrug Resistance (MDR) Reversal Activity
| Compound Name | Activity | Reference |
|---|---|---|
| Dauriporphine (115) | Most potent P-gp MDR inhibition | scribd.com |
| This compound (116) | Examined for MDR reversal | scribd.com |
| Dauriporphinoline (106) | Examined for MDR reversal | scribd.com |
Elucidation of Key Pharmacophoric Features for Activity
Table 3: Key Structural Features and Biological Activities in Oxoisoaporphine Alkaloids
| Structural Feature | Associated Biological Activity | Reference |
|---|---|---|
| Planar structure (1-azabenzanthrone moiety) | DNA intercalation, cytotoxicity | nih.gov |
| Oxo-group and 1,2-methylenedioxy group | Strong anticancer and anti-protozoal activities | nih.gov |
| Amino side chains | Enhanced DNA binding and cytotoxicity | tandfonline.com |
These findings highlight the importance of the core oxoisoaporphine structure for DNA interaction and the role of specific functional groups and substituents in modulating the potency and spectrum of biological activities, paving the way for the design of more effective therapeutic agents.
List of Compounds Mentioned:
this compound
Menisporphine
Dauriporphine
6-O-demethylmenisporphine
Dauriporphinoline
Menispeimin A
Liriodenine
Dicentrinone
Dauricine
Daurisoline
N-desmethyldauricine
Dauricicoline
Dauricoside
Stepholidine
Acutumine
Acutumidine
Future Research Directions and Unexplored Avenues
Advanced Mechanistic Elucidation at the Sub-Cellular Level
While initial studies have identified some of the pharmacological effects of Bianfugecine, a more profound understanding of its mechanism of action at the sub-cellular level is required. mdpi.com Future research should focus on pinpointing the specific molecular interactions and signaling pathways that are modulated by this compound. Techniques such as high-resolution microscopy and fluorescent labeling could be employed to visualize the localization of this compound within cells and organelles. Furthermore, experimental and computational approaches can be combined to elucidate the mechanisms of its construction and performance. nih.gov
Investigating the impact of this compound on cellular processes like apoptosis, cell cycle regulation, and oxidative stress in greater detail will be crucial. For instance, studies have shown that related compounds can influence the expression of pro-apoptotic and anti-apoptotic genes, and similar investigations into this compound are warranted. mdpi.com Unraveling these intricate mechanisms will be fundamental to optimizing its therapeutic applications and identifying potential combination therapies.
Exploration of Novel Biological Targets
The current understanding of this compound's biological targets is still in its early stages. researchgate.netnih.gov Expanding the scope of investigation to identify novel molecular targets is a critical future direction. High-throughput screening (HTS) methodologies, in conjunction with chemical proteomics approaches like activity-based protein profiling (ABPP), can be powerful tools for identifying direct binding partners of this compound within the cellular proteome. frontiersin.org
Furthermore, given the diverse biological activities observed for related alkaloids, such as anti-inflammatory and neuroprotective effects, it is plausible that this compound interacts with a range of targets. researchgate.netmdpi.com Future studies should explore its potential effects on various enzyme systems, ion channels, and receptors. Identifying these novel targets will not only shed light on the compound's polypharmacology but also open up new avenues for drug development. nih.gov
Chemoinformatic and Systems Biology Approaches
The integration of computational methods will be instrumental in advancing this compound research. Chemoinformatics can be employed to analyze its structure-activity relationships (SAR), helping to identify the key chemical features responsible for its biological effects. frontiersin.orgimtm.czscirp.org This knowledge can then guide the rational design of new derivatives with improved potency and selectivity. nih.gov Virtual screening and molecular docking studies can predict potential interactions with a wide array of biological targets, prioritizing experimental validation. imtm.cz
Systems biology offers a holistic framework for understanding the complex biological responses to this compound. frontiersin.orgnih.govbritannica.com By analyzing large-scale omics data (genomics, transcriptomics, proteomics, and metabolomics), researchers can construct interaction networks to visualize the global impact of the compound on cellular pathways. nih.govkth.se This approach can help to uncover previously unknown mechanisms of action and identify potential biomarkers for treatment response. The integration of multi-omics data is becoming increasingly important for revealing novel biological insights. nih.gov
Sustainable Production and Synthetic Biology Strategies
The natural abundance of this compound may be limited, making sustainable production methods essential for its long-term study and potential commercialization. oneplanetnetwork.orgeuropa.eu Synthetic biology presents a promising avenue for the heterologous production of this compound and other complex natural products. beilstein-journals.orgrsc.orgnih.gov This involves engineering microbial hosts, such as yeast or bacteria, to produce the compound through the introduction of the relevant biosynthetic genes. jmicrobiol.or.krnih.govmdpi.com
Key strategies in this area include the cloning and characterization of the biosynthetic gene clusters responsible for this compound production in its native source. rsc.org Advances in metabolic engineering and pathway optimization can then be applied to enhance production yields in the engineered host. nih.gov The development of efficient and scalable bioprocesses will be crucial for making this a viable and sustainable alternative to extraction from natural sources. bioindustry.org
Integration with Advanced Analytical and Imaging Techniques
To fully characterize this compound and its biological effects, the integration of advanced analytical and imaging techniques is paramount. northumbria.ac.ukijpsjournal.comutas.edu.autheindustryleaders.org Sophisticated chromatographic and mass spectrometric methods, such as UPLC-Q-TOF-MS, are essential for the rapid identification and quantification of this compound and its metabolites in biological samples. solubilityofthings.comresearchgate.net These techniques are crucial for pharmacokinetic and metabolism studies.
Advanced imaging technologies will enable the visualization of this compound's effects at the cellular and tissue levels. nih.govnih.gov Techniques like confocal microscopy, super-resolution microscopy, and in vivo imaging can provide real-time information on the compound's distribution and its impact on cellular structures and processes. mdpi.comscintica.com For instance, hyperspectral imaging can be used to differentiate the compound from other cellular components. uni-hamburg.de Combining these powerful analytical and imaging tools will provide a comprehensive, multi-scale understanding of this compound's journey and activity within a biological system.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Bianfugecine, and how do purity thresholds impact experimental reproducibility?
- Methodological Answer : Synthesis protocols for this compound typically involve multi-step organic reactions (e.g., nucleophilic substitution, catalytic hydrogenation). Key steps include:
- Characterization : NMR (¹H/¹³C), HPLC for purity (>98% recommended), and mass spectrometry for molecular confirmation .
- Reproducibility : Document solvent ratios, temperature gradients, and catalyst concentrations. Inconsistent yields often trace back to trace moisture or oxygen sensitivity .
Q. How is this compound’s mechanism of action validated in preliminary pharmacological studies?
- Methodological Answer : Use in vitro binding assays (e.g., receptor affinity tests) paired with in silico docking simulations. Cross-validate with knockout models or competitive inhibition studies to isolate target specificity .
Q. What are the critical parameters for stabilizing this compound in aqueous solutions for in vivo studies?
- Methodological Answer : Optimize pH (6.5–7.4), buffer systems (e.g., PBS), and storage conditions (−80°C aliquots). Degradation kinetics can be monitored via stability-indicating HPLC methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across species?
- Methodological Answer : Conduct interspecies comparative studies with standardized dosing. Use physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic enzyme variability (e.g., CYP450 isoforms). Discrepancies often arise from protein-binding differences or allometric scaling errors .
Q. What experimental designs minimize bias in assessing this compound’s efficacy against placebo in preclinical trials?
- Methodological Answer : Implement double-blinded, randomized block designs with stratified randomization. Use objective endpoints (e.g., biomarker quantification) rather than subjective behavioral metrics. Power analysis ensures adequate sample size to detect clinically meaningful effects .
Q. How should researchers address conflicting cytotoxicity results between 2D cell cultures and 3D organoid models?
- Methodological Answer : Re-evaluate drug penetration dynamics in 3D systems via fluorescence-tagged this compound. Compare IC₅₀ values under hypoxia vs. normoxia, and validate with apoptosis markers (e.g., caspase-3 activation) .
Data Contradiction Analysis Framework
Methodological Best Practices
- Experimental Reproducibility : Archive raw data (spectra, chromatograms) in supplementary materials with metadata (instrument settings, lot numbers) .
- Literature Review : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure hypotheses and identify knowledge gaps .
- Ethical Compliance : Disclose conflicts of interest and obtain institutional approval for in vivo protocols .
Key Research Gaps
- Long-term stability of this compound in biological matrices (e.g., plasma, cerebrospinal fluid).
- Polypharmacology effects : Off-target interactions via proteome-wide screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
